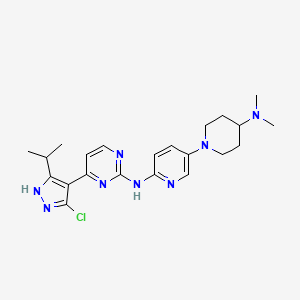
4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDK4-IN-1 is a selective inhibitor of cyclin-dependent kinase 4.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity : New diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives, including those with 4-(dimethylamino)phenyl substituents, have shown promising cytotoxic activity against cancer cell lines such as HePG-2 and MCF-7. This suggests potential applications in cancer treatment (Mansour et al., 2020).
Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, such as pyrazolo[3,4- b ]pyridin-3-amines and diarylpyrimidin-2-amines, indicating its utility in the development of new chemical entities (Paronikyan et al., 2016).
Fungicide Development : A derivative, 5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229), has shown excellent fungicidal activities, indicating potential for agricultural applications (Liu et al., 2023).
Insecticidal and Antibacterial Potential : Derivatives of pyrimidine and pyrazole have been evaluated for their insecticidal and antimicrobial activities, indicating potential applications in pest control and antibacterial treatments (Deohate & Palaspagar, 2020).
Antioxidant Properties : Some pyrazolopyridine derivatives have shown promising antioxidant properties, which could have implications in health and medicine (Gouda, 2012).
Synthesis of Stable Betainic Pyrimidinaminides : The compound has been used in the synthesis of stable betainic pyrimidinaminides, contributing to the field of organic chemistry (Schmidt, 2002).
Wirkmechanismus
Target of Action
The primary target of CDK4-IN-1 is the Cyclin-dependent kinase 4 (CDK4) . CDK4, in conjunction with the D-type cyclins, mediates progression through the G1 phase when the cell prepares to initiate DNA synthesis .
Mode of Action
CDK4-IN-1 inhibits the CDK4/6 complex, which acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . The inhibition of this complex results in cell cycle arrest and apoptosis .
Biochemical Pathways
CDK4-IN-1 affects the cell cycle regulation pathway. The cyclin D–CDK4/6 complex can be activated through Janus kinase–signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase (PI3K)–protein kinase B (AKT), and Ras–Raf–extracellular signal-regulated protein kinases (ERK) signaling pathways .
Pharmacokinetics
CDK4-IN-1, like other CDK4/6 inhibitors, exhibits a large inter-individual variability in exposure and is extensively metabolized by cytochrome P450 3A4 . The pharmacokinetic exposure increases in a dose-proportional manner for similar compounds .
Result of Action
The inhibition of the CDK4/6 complex by CDK4-IN-1 leads to cell cycle arrest and apoptosis . This results in the suppression of abnormal cell proliferation and cancer development .
Action Environment
The efficacy of CDK4-IN-1 can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of CDK4/6 inhibitors . Additionally, the dynamic nature of CDK4 in the ATP binding site, the regulatory spine, and the interaction with its cyclin partner can influence the compound’s action .
Eigenschaften
IUPAC Name |
4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFGTURSEBTJIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

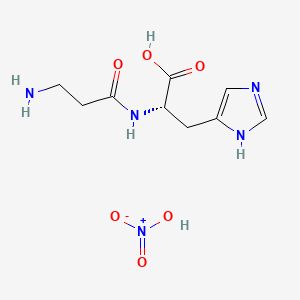
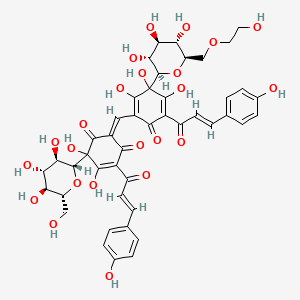
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)
![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)
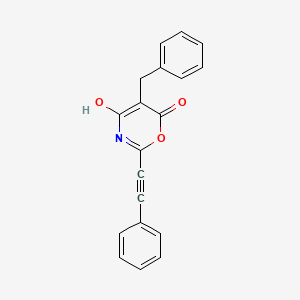
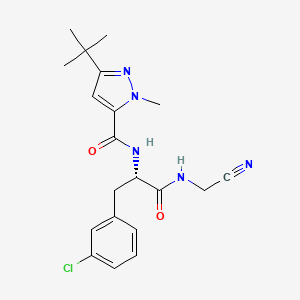
![2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid](/img/structure/B606497.png)
![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)
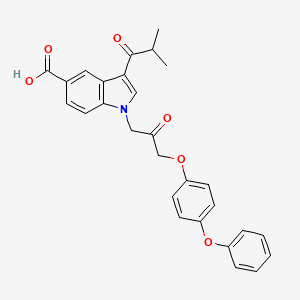
![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)
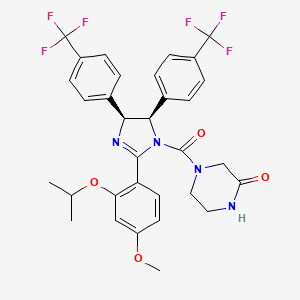

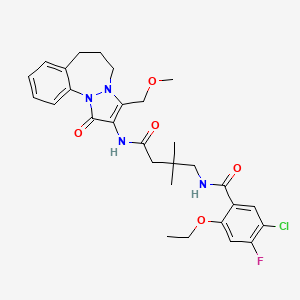
![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)